3-Hydroxyazetidine-3-carboxylic acid hydrochloride
Overview
Description
3-Hydroxyazetidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C4H8ClNO3 . It has a molecular weight of 153.56 .
Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The InChI code for this compound is 1S/C4H7NO3/c6-3(7)4(8)1-5-2-4/h5,8H,1-2H2,(H,6,7) .Physical and Chemical Properties Analysis
This compound is a white solid . The compound is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
3-Hydroxyazetidine-3-carboxylic acid hydrochloride serves as a versatile building block in the synthesis of various complex molecules, showcasing its pivotal role in medicinal chemistry. For instance, its derivatives have been explored for their potential in the synthesis of non-proteinogenic amino acids, highlighting their utility in creating novel peptide isosteres. These isosteres provide medicinal chemists with new avenues for drug design, particularly in enhancing the stability and efficacy of peptide-based therapeutics. The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid exemplifies the modification of 3-hydroxyazetidine derivatives to introduce fluorine, a common tactic in drug discovery aimed at improving the pharmacokinetic properties of compounds. Such fluorinated derivatives are prized for their high potential as building blocks in medicinal chemistry due to their ability to modulate the biological activity and metabolic stability of drug candidates (Van Hende et al., 2009).
Enzyme Inhibition and Therapeutic Potential
Further illustrating the utility of 3-hydroxyazetidine derivatives, specific compounds have been identified as potent enzyme inhibitors, demonstrating significant potential in therapeutic applications. For example, an N-methylazetidine amide derivative has been shown to specifically inhibit β-hexosaminidases at the micromolar level. This level of potency, rare among glycosidase inhibitors, suggests a promising pathway for the development of targeted therapies against diseases where such enzymes play a critical role. The synthesis and evaluation of these compounds underscore their potential as novel pharmacophores in the development of new therapeutic agents, particularly in addressing challenging targets within the realm of enzyme inhibition (Glawar et al., 2013).
Antimicrobial and Anticancer Applications
Additionally, the exploration of azetidine derivatives in antimicrobial and anticancer research has yielded promising results. Functionalized azetidine compounds have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, demonstrating their potential as new pharmacophores for designing anticancer agents. These findings highlight the broad spectrum of biological activities that can be targeted through the modification of 3-hydroxyazetidine derivatives, reinforcing their significance in the development of novel therapeutic strategies (Kumar et al., 2009).
Safety and Hazards
The safety information for 3-Hydroxyazetidine-3-carboxylic acid hydrochloride indicates that it is potentially dangerous . The compound has been assigned the signal word “Danger” and is associated with hazard statement H225 . Precautionary measures include avoiding contact with skin and eyes, and not ingesting or inhaling the compound .
Properties
IUPAC Name |
3-hydroxyazetidine-3-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3.ClH/c6-3(7)4(8)1-5-2-4;/h5,8H,1-2H2,(H,6,7);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBQOYYZGHZVFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(=O)O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70767-62-3 | |
Record name | 3-hydroxyazetidine-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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